molecular formula C15H17N3O2 B4672512 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE

2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE

Cat. No.: B4672512
M. Wt: 271.31 g/mol
InChI Key: KJSJIBFCSKGREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and a pyrrole ring with cyanide substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and cyanation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-ETHANONE OXIME
  • 2-AMINO-1-(2,4-DIMETHOXY-PHENYL)-ETHANOL

Uniqueness

Compared to similar compounds, 2-AMINO-1-(2,4-DIMETHOXYPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has a unique combination of functional groups that confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-10(2)18(15(17)12(9)8-16)13-6-5-11(19-3)7-14(13)20-4/h5-7H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSJIBFCSKGREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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